molecular formula C29H26Cl2O2P2S2 B2768700 O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate

O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate

Cat. No.: B2768700
M. Wt: 603.5 g/mol
InChI Key: OVJLXWFNVCLUTJ-UHFFFAOYSA-N
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Description

The compound “O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate” is a chemical compound with the linear formula C29H26Cl2O2P2S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available resources . For detailed properties, further experimental studies or computational modeling might be required.

Scientific Research Applications

Environmental Impact and Mobility

Research has shown concern over the environmental impact of agrochemicals, such as organophosphate pesticides, applied to turfgrass. Studies aimed at evaluating the mobility and persistence of these chemicals in environmental systems like USGA greens have been conducted to understand their behavior in clippings, thatch, soil, and percolate water. These studies are crucial for assessing the environmental safety of such compounds (Cisar & Snyder, 1996).

Synthesis and Chemical Reactions

The synthesis and reactivity of complex organophosphorus compounds are areas of active research. For example, studies on the synthesis of cystine-peptide via new disulfide bond-forming reactions using the silyl chloride–sulphoxide system offer insights into novel methodologies for constructing complex molecules, which could be relevant for understanding the synthesis pathways or reactivity of the compound (Akaji et al., 1991).

Catalytic Applications

Research into the catalytic applications of phosphine derivatives in reactions like hydroformylation has provided insights into how certain diphosphines with large natural bite angles can influence selectivity in chemical processes. Such studies highlight the importance of ligand design in catalysis, which could be relevant for the applications of complex phosphorothioate compounds (Casey et al., 1992).

Biological Probes and Antipathogenic Activity

The design and synthesis of organoselenium-based molecules for the detection of biological oxidants indicate the potential for using complex organophosphorus and organoselenium compounds as biological probes. Such research underscores the application of these compounds in studying and monitoring biological processes and their potential as therapeutic agents (Halle et al., 2018).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Properties

IUPAC Name

[2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26Cl2O2P2S2/c30-29(31)27(21-32-34(36,23-13-5-1-6-14-23)24-15-7-2-8-16-24)28(29)22-33-35(37,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJLXWFNVCLUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)OCC3C(C3(Cl)Cl)COP(=S)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26Cl2O2P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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